molecular formula C16H20N2O3S B3004289 1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone CAS No. 461672-03-7

1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone

Cat. No. B3004289
CAS RN: 461672-03-7
M. Wt: 320.41
InChI Key: ZZKPVPDEMLBIQQ-MSUUIHNZSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of starting materials that are known active pharmaceutical ingredients, as seen in the synthesis of a compound using 4-chlorophenol . The electrochemical synthesis of arylthiobenzazoles, which are structurally related to the compound , involves the electrochemical oxidation of a precursor in the presence of nucleophiles . Similarly, the reaction of 1-acyl-3-(p-ethoxyphenyl)thioureas with halogenated acetones leads to the formation of thiazolidines and subsequently acylated 4-thiazolines . These methods suggest that the synthesis of the compound may also involve multi-step reactions with careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various analytical techniques. For instance, the optimized molecular structure and vibrational frequencies of a pyrazole derivative were studied using experimental and theoretical methods, with the geometrical parameters being in agreement with XRD data . The stability and charge delocalization of molecules can be analyzed using NBO analysis, while HOMO and LUMO analysis can determine charge transfer within the molecule . These techniques could be applied to the compound to gain insights into its molecular structure and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and electronic properties. For example, the electrochemically generated p-quinone imine participates in Michael addition reactions with nucleophiles . The presence of a carbonyl group, as indicated in the MEP analysis of a related compound, suggests that it could be the most reactive part of the molecule . The reactivity of the thiazole ring and its derivatives in various chemical reactions, such as rearrangements and hydrolysis, has also been documented .

Physical and Chemical Properties Analysis

The physical and chemical properties of related heterocyclic compounds have been characterized using various techniques. For instance, the optical and thermal properties of a novel heterocyclic compound were studied using UV-visible spectroscopy and thermal analysis, revealing its transparency in the visible region and thermal stability . The identification of synthesized compounds is typically done using spectral data, such as FTIR, NMR, and mass spectrometry, which provide information about the functional groups and molecular structure .

Scientific Research Applications

  • Synthesis and Anticancer Properties : This compound is used as a building block in the synthesis of thiazole derivatives. In a study, such derivatives showed promising anti-breast cancer activities against MCF-7 tumor cells (Mahmoud et al., 2021).

  • Antimicrobial Activity : The compound is also used in the synthesis of heterocyclic compounds with broad applications in pharmaceuticals, particularly for their antimicrobial properties. A research paper explored its use for synthesizing compounds with significant antibacterial and antifungal activities (Wanjari, 2020).

  • Chemical Synthesis and Rearrangements : The compound plays a role in the synthesis and rearrangement of thiazoline imines, which are precursors for various chemical reactions and potential drug candidates (Murav'eva et al., 1967).

  • Green Chemistry Applications : It is utilized in environmentally friendly chemical synthesis. A study demonstrated its use in a green synthesis process involving a three-component tandem reaction in ionic liquid media, highlighting its role in sustainable chemistry practices (Shahvelayati et al., 2017).

  • Synthesis of Diverse Organic Compounds : This compound is a key starting material for the synthesis of a variety of organic compounds, including thiadiazoles, pyridines, and benzene derivatives, which have applications in drug development and materials science (Abdelall, 2014).

  • Antimicrobial and Antiviral Research : Various derivatives of this compound have been synthesized and evaluated for their antimicrobial and antiviral activities, contributing to the development of new drugs and treatments (Attaby et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide detailed information .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing efficient methods for its synthesis .

properties

IUPAC Name

1-[2-(4-ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-4-21-14-7-5-13(6-8-14)17-16-18(9-10-19)11(2)15(22-16)12(3)20/h5-8,19H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKPVPDEMLBIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone

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